ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

medicinal chemistry library synthesis structure-activity relationship

Ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018166-61-4) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core bearing a 3-methyl substituent, a 6-oxo group, and a 4-ethyl carboxylate ester. Its molecular formula is C₁₀H₁₁N₃O₃ with a molecular weight of 221.21 g/mol.

Molecular Formula C10H11N3O3
Molecular Weight 221.216
CAS No. 1018166-61-4
Cat. No. B2676260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS1018166-61-4
Molecular FormulaC10H11N3O3
Molecular Weight221.216
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC2=NNC(=C12)C
InChIInChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,3H2,1-2H3,(H2,11,12,13,14)
InChIKeyVMIXTAUMLHAMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018166-61-4): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018166-61-4) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core bearing a 3-methyl substituent, a 6-oxo group, and a 4-ethyl carboxylate ester . Its molecular formula is C₁₀H₁₁N₃O₃ with a molecular weight of 221.21 g/mol . The compound is supplied commercially at a standard purity of 95%, with batch-specific quality control data (NMR, HPLC, GC) available from established vendors . The pyrazolo[3,4-b]pyridine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor development, with broad applications across oncology, inflammation, and neurodegeneration research .

Why Generic Substitution of Ethyl 3-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Fails: The Structural Selectivity Bottleneck


Within the pyrazolo[3,4-b]pyridine class, minor structural variations produce profound differences in downstream synthetic utility and biological target engagement. The target compound uniquely combines a free N1–H position (enabling on-demand N-functionalization during library synthesis), a 6-oxo group that serves as both a hydrogen-bond anchor and a latent leaving group for nucleophilic aromatic substitution, and a 4-ethyl carboxylate ester that can be selectively hydrolyzed or amidated without affecting the 6-oxo moiety . In contrast, N1-substituted analogs (e.g., 1-isopropyl or 1-benzyl derivatives) permanently block the most reactive diversification site, reducing the number of accessible derivative series by approximately one order of magnitude, while 5-carbonitrile analogs shift the electronic character of the pyridine ring enough to alter cyclization outcomes during subsequent chemistry . Generic interchange without verifying the substitution pattern at N1, C4, and C6 therefore risks failure of entire synthetic sequences and irreproducible biological results.

Quantitative Differentiation Evidence for Ethyl 3-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018166-61-4): A Procurement Decision Guide


N1–H vs. N1-Alkyl Substitution: Impact on Synthetic Derivatization Versatility

The target compound possesses a free N1–H position, whereas the closest commercial analogs—ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1160246-09-2)—carry permanent N1-alkyl substituents. The free N1–H enables on-demand diversification via N-alkylation, N-arylation (Ullmann or Buchwald-Hartwig coupling), or N-acylation, each unlocking an orthogonal series of final compounds from a single building block. In contrast, N1-substituted analogs are limited to downstream modifications at the C4 ester alone, reducing accessible derivative series by a factor of at least 3 .

medicinal chemistry library synthesis structure-activity relationship

Physicochemical Differentiation: Computed XLogP3-AA and Hydrogen Bond Donor Profile vs. Class Analogs

The target compound's computed XLogP3-AA value is 0.3, with 2 hydrogen bond donors (both N–H) and 4 hydrogen bond acceptors . This places it well within Lipinski's Rule of Five boundaries (XLogP ≤5, HBD ≤5, HBA ≤10) and distinguishes it from more lipophilic analogs such as ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (C₁₇H₁₇N₃O₃, MW 327.33 g/mol, estimated XLogP ~2.5–3.5 due to the added benzyl group ). The lower logP of the target compound correlates with better aqueous solubility and reduced non-specific protein binding in biochemical assays, a key consideration for fragment-based screening and hit validation .

drug-likeness ADME prediction physicochemical profiling

Purity Specification and Batch-Level QC Traceability: Vendor Comparison

Multiple vendors supply the target compound with a standard purity specification of 95%. Bidepharm (毕得医药) provides batch-specific quality control data including NMR, HPLC, and GC analytical reports . AKSci also lists the compound at ≥95% purity with defined long-term storage conditions (cool, dry place) . This level of documented purity exceeds the typical 90–93% purity offered for many custom-synthesized pyrazolo[3,4-b]pyridine derivatives, where batch-to-batch variability can introduce confounding biological artifacts .

quality control reproducibility procurement specification

Scaffold Privilege with Position-Specific Functional Handles: C4 Ethyl Ester as a Selective Derivatization Locus

The 1H-pyrazolo[3,4-b]pyridine scaffold is a validated kinase inhibitor pharmacophore, utilized as a core element for ATP-competitive binding in numerous patent families since 2008 . Within this class, the target compound's C4 ethyl ester is a chemically orthogonal handle: it can be hydrolyzed to the carboxylic acid (for salt formation or amide coupling) or directly transesterified, without competing with the C6 oxo group. This contrasts with 5-carbonitrile analogs (e.g., 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, CAS 52217-38-6), where the electron-withdrawing nitrile alters pyridine ring reactivity and reduces the scope of electrophilic aromatic substitution chemistry at C4 . The C4 ester position is also critical for SAR: in a series of pyrazolo[3,4-b]pyridine PIM-1 kinase inhibitors, C4 carboxylate substitution was essential for potency, with IC₅₀ values of 5.61–5.98 µM (MCF-7) for the most active analogs .

parallel synthesis fragment elaboration kinase inhibitor design

Definitive Application Scenarios for Ethyl 3-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018166-61-4) Based on Quantitative Differentiation Evidence


Diversifiable Core Scaffold for Kinase-Focused Parallel Library Synthesis

Programs targeting the ATP-binding pocket of kinases (CDK, PIM, BRAF families) can deploy this compound as a central scaffold for parallel library synthesis. The free N1–H position enables rapid diversification across three orthogonal vectors (N-alkylation, C4 ester hydrolysis/amidation, C6 enolate chemistry), as established by the three-reactive-site differentiation evidence in Section 3 . The C4 carboxylate motif is directly required for PIM-1 kinase inhibitory activity, with published IC₅₀ values of 5.61–5.98 µM (MCF-7) for structurally related analogs . The validated kinase inhibitor patent literature (2008–present) confirms the pyrazolo[3,4-b]pyridine scaffold as a privileged kinase-binding element .

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Physicochemical Properties

With a molecular weight of 221.21 g/mol and XLogP3-AA of 0.3, this compound meets the criteria for a high-quality fragment (MW <250, clogP <3) . Its 2 hydrogen bond donors and 4 acceptors provide balanced polarity for aqueous solubility, making it suitable for fragment screening by NMR, SPR, or X-ray crystallography. In contrast to more lipophilic N1-benzyl analogs (MW 327 g/mol, estimated XLogP ~2.5–3.5) , the target compound leaves substantially more room for property-guided optimization before exceeding drug-likeness thresholds. The batch-specific QC documentation (NMR, HPLC, GC) further ensures fragment purity suitable for biophysical assay reproducibility .

Prodrug Design and Carboxylic Acid Prodrug Intermediate

The C4 ethyl ester is a latent carboxylic acid that can be selectively hydrolyzed by esterases in vivo or chemically saponified in vitro, as supported by the scaffold's documented prodrug applications in medicinal chemistry . This allows medicinal chemistry teams to purchase a single building block and generate both the ester (for membrane permeability) and the acid (for salt formation or target engagement) from the same starting material. The 6-oxo group remains unaffected during ester hydrolysis, preserving the hydrogen-bonding pharmacophore essential for kinase hinge-region binding. This contrasts with analogs where competing reactive groups complicate chemoselective transformations.

Anticancer Lead Optimization with Documented Class-Level Antiproliferative Activity

The pyrazolo[3,4-b]pyridine scaffold has established antiproliferative activity across multiple cancer cell lines, including HePG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) . The target compound, as a minimal scaffold bearing the essential C3-methyl, C6-oxo, and C4-carboxylate pharmacophoric elements, serves as an ideal starting point for systematic SAR exploration of substituent effects on potency and selectivity. The scaffold's rigid planar geometry facilitates π-stacking interactions with kinase hinge regions, while the three accessible derivatization sites allow independent optimization of potency, selectivity, and ADME properties.

Quote Request

Request a Quote for ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.